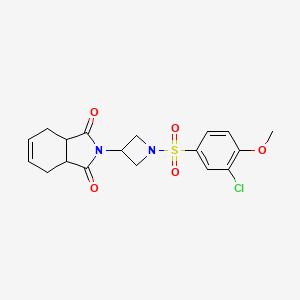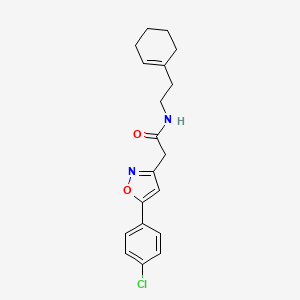![molecular formula C16H11F4NO3 B2729476 {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate CAS No. 808105-83-1](/img/structure/B2729476.png)
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorobenzoate functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate typically involves a multi-step process:
Formation of the Carbamate Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)aniline with phosgene or a phosgene substitute to form the corresponding isocyanate intermediate.
Carbamate Formation: The isocyanate intermediate is then reacted with methyl 2-fluorobenzoate under controlled conditions to form the desired carbamate product.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate moiety, leading to the formation of urea derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ring, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include urea derivatives, alcohols, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of novel anti-inflammatory, antiviral, or anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism by which {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological pathways. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl benzoate: Similar structure but lacks the fluorine atom on the benzoate ring.
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 4-fluorobenzoate: Similar structure with the fluorine atom at a different position on the benzoate ring.
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine on the benzoate ring.
Uniqueness
The presence of both trifluoromethyl and fluorobenzoate groups in {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-fluorobenzoate imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This dual functionalization makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
特性
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO3/c17-12-7-3-1-5-10(12)15(23)24-9-14(22)21-13-8-4-2-6-11(13)16(18,19)20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFCNXFPZCRCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC=C2C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine](/img/structure/B2729393.png)
![N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2729394.png)


![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729401.png)

![1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2729407.png)

![N-[(furan-2-yl)methyl]-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2729410.png)





